FAK inhibitor 2
Overview
Description
FAK inhibitor 2 is a potent and orally active inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, migration, and survival. FAK is overexpressed in various solid tumors, making it a significant target for cancer therapy . This compound effectively inhibits FAK autophosphorylation, thereby reducing cancer cell viability, clonogenicity, and tumor growth .
Preparation Methods
The synthesis of FAK inhibitor 2 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:
Formation of the core structure: This involves the preparation of a triazine or pyrimidine scaffold, which serves as the core structure of the inhibitor.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and pharmacokinetic properties.
Coupling reactions: The final step involves coupling the functionalized core structure with other chemical groups to form the complete this compound molecule.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
FAK inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups into more active or stable forms.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure of the inhibitor.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically modified versions of this compound with enhanced or altered activity .
Scientific Research Applications
FAK inhibitor 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
FAK inhibitor 2 exerts its effects by inhibiting the autophosphorylation of FAK at specific tyrosine residues, particularly Tyr397 . This inhibition disrupts the formation of the active FAK-SRC complex, thereby blocking downstream signaling pathways involved in cell adhesion, migration, and survival . The molecular targets and pathways involved include the integrin-mediated signaling pathway, the epidermal growth factor receptor (EGFR) pathway, and the platelet-derived growth factor receptor (PDGFR) pathway .
Comparison with Similar Compounds
FAK inhibitor 2 can be compared with other FAK inhibitors such as TAE226, PF-573228, and PF-43196, which are also ATP-competitive inhibitors containing the diaminopyrimidine scaffold . this compound is unique in its ability to covalently inhibit FAK autophosphorylation in a dose-dependent manner, leading to more effective inhibition of tumor cell proliferation and migration . Other similar compounds include Y15, a 1,2,4,5-benzenetetraamine tetrahydrochloride that directly inhibits FAK autophosphorylation at Tyr397 .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-[4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]piperazine-1-carbodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33F3N8O2S2/c1-33-25(41)21-6-4-5-7-23(21)36-24-22(29(30,31)32)18-34-27(37-24)35-20-10-8-19(9-11-20)26(42)39-12-14-40(15-13-39)28(43)44-17-16-38(2)3/h4-11,18H,12-17H2,1-3H3,(H,33,41)(H2,34,35,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPRPCEEZGHNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=S)SCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33F3N8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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